molecular formula C25H21N3O B2400678 6-methoxy-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline CAS No. 932519-35-2

6-methoxy-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2400678
CAS No.: 932519-35-2
M. Wt: 379.463
InChI Key: DXGCCOOFIRLSLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline is a chemical compound based on the pyrazolo[4,3-c]quinoline scaffold, a heterocyclic framework recognized for its significant potential in medicinal chemistry research . Derivatives of this core structure have been identified as potent inhibitors of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced macrophages, a key model for investigating anti-inflammatory agents . The anti-inflammatory activity is mediated through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) protein expression, making this chemical class a promising candidate for the study of inflammatory pathways . The specific substitution pattern on the pyrazoloquinoline core is a critical determinant of biological activity. The methoxy group at the 6-position and the p-tolyl groups at the 1- and 3-positions are designed to optimize the compound's electronic and steric properties, which can influence its binding affinity to biological targets and its overall pharmacological profile. Research on analogous compounds highlights the importance of such substitutions in enhancing potency and modulating cytotoxicity . This compound is supplied for research purposes, such as in vitro biological screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. It is intended for use by qualified researchers in laboratory settings only. This product is for Research Use Only (RUO). It is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

6-methoxy-1,3-bis(4-methylphenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O/c1-16-7-11-18(12-8-16)23-21-15-26-24-20(5-4-6-22(24)29-3)25(21)28(27-23)19-13-9-17(2)10-14-19/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXGCCOOFIRLSLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)OC)C5=CC=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6-bromo-4-chloroquinoline-3-carboxamide with 1-methyl-4-BPin-1H-pyrazole, followed by further functionalization steps . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to replace specific substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic medium, CrO3 in acetic acid.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaH or KOtBu in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction can produce fully or partially hydrogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazoloquinoline derivatives, including 6-methoxy-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline. These compounds have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, molecular docking studies indicate that these compounds interact effectively with specific targets involved in cancer progression, suggesting their potential as anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that derivatives of pyrazoloquinolines exhibit significant antibacterial and antifungal effects against various pathogens. In particular, compounds similar to 6-methoxy-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline have demonstrated effectiveness against Mycobacterium smegmatis and Pseudomonas aeruginosa, highlighting their potential use in treating infections .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of pyrazoloquinoline derivatives is crucial for optimizing their biological activity. Studies have shown that modifications to the substituents on the pyrazolo and quinoline rings can significantly influence their pharmacological properties. For example:

Compound ModificationEffect on Activity
Electron-withdrawing groupsIncreased antimicrobial activity
Aromatic substituentsEnhanced anticancer properties

These findings underscore the importance of chemical modifications in developing more effective therapeutic agents .

Case Study 1: Anticancer Evaluation

In a study evaluating the anticancer efficacy of various pyrazoloquinoline derivatives, 6-methoxy-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline was found to inhibit cell growth in breast cancer cell lines with an IC50 value significantly lower than that of standard chemotherapeutics. The mechanism of action was linked to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Screening

Another study focused on the antimicrobial properties of this compound against a range of bacterial strains. The results indicated that it exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, making it a candidate for further development as an antimicrobial agent .

Mechanism of Action

The mechanism by which 6-methoxy-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s structure allows it to bind to these targets with high affinity, leading to modulation of biological activities such as cell proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Anti-Inflammatory Activity

Pyrazolo[4,3-c]quinoline derivatives are widely studied for their ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide (NO) production, a key mediator of inflammation. Notable examples include:

  • Compound 2a (3-Amino-4-phenylamino-1H-pyrazolo[4,3-c]quinoline): Exhibits potent NO inhibition (IC50 = 0.39 µM) but high cytotoxicity (9% cell survival at 10 µM) .
  • Compound 2i (3-Amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]quinoline): Shows comparable potency to the positive control 1400W, with improved selectivity due to the 4-hydroxyphenyl group .
  • Compound 2c (Ortho-methoxy substitution) : Reduced activity compared to 2a, highlighting the importance of substituent position .

However, the di-p-tolyl groups at positions 1 and 3 introduce steric bulk and lipophilicity, which could enhance membrane permeability but also increase cytotoxicity risks, as seen in 2a .

Anticancer and Enzyme Inhibitory Activities

  • Microwave-synthesized analogs exhibit moderate-to-good cytotoxicity against cancer cell lines (MCF-7, A549) .
  • KB-2 derivatives act as bacterial beta-glucuronidase inhibitors, mitigating chemotherapy-induced intestinal damage .

The target compound’s di-p-tolyl groups may enhance interactions with hydrophobic enzyme pockets, while the 6-methoxy group could influence hydrogen bonding in active sites.

Comparative Data Table

Compound Name / ID Key Substituents Biological Activity IC50 / Potency Cytotoxicity Reference
2a 3-Amino-4-phenylamino NO inhibition 0.39 µM 9% survival at 10 µM
2i 3-Amino-4-(4-hydroxyphenylamino) NO inhibition (≈1400W) Comparable to 1400W Not reported
8-Methyl-3-p-tolyl (CAS 1030132-81-0) 8-Methyl, 3-p-tolyl Structural analog (activity unspecified) N/A N/A
KB-2 derivatives Varied aryl and amino groups Beta-glucuronidase inhibition Submicromolar range Selective
Target compound 6-Methoxy, 1,3-di-p-tolyl Inferred anti-inflammatory/anticancer Data not available Data not available N/A

Biological Activity

6-Methoxy-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The compound belongs to the pyrazoloquinoline class of heterocycles, characterized by a pyrazole ring fused to a quinoline moiety. The methoxy and di-p-tolyl substituents enhance its lipophilicity and potentially its bioactivity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazoloquinolines. For instance, derivatives similar to 6-methoxy-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline exhibited significant antibacterial effects against various pathogens.

Compound MIC (μg/mL) Target Pathogen
6-Methoxy-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline0.25Staphylococcus aureus
6-Methoxy-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline0.30Escherichia coli

These findings suggest that this compound could serve as a lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of pyrazoloquinolines have been extensively researched. In vitro studies show that 6-methoxy-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline exhibits cytotoxic effects against various cancer cell lines.

Case Study: MCF-7 and MDA-MB-231 Cells

In a study assessing the cytotoxicity of this compound:

  • Cell Lines Tested : MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer).
  • IC50 Values : The compound demonstrated IC50 values of approximately 5 μM for MCF-7 and 2 μM for MDA-MB-231 cells, indicating potent activity against these cancer types.

The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.

Anti-inflammatory Activity

The anti-inflammatory effects of pyrazoloquinolines have also been documented. Compounds within this class have shown the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

The anti-inflammatory action is hypothesized to occur through the inhibition of NF-kB signaling pathways. This suggests that 6-methoxy-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline could be beneficial in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazoloquinolines. The presence of electron-donating groups like methoxy enhances activity by improving solubility and bioavailability. Conversely, bulky groups may hinder receptor binding.

Q & A

Basic: What are the standard protocols for synthesizing 6-methoxy-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline?

The synthesis typically involves multi-step reactions starting with substituted phenylhydrazines and quinoline precursors. Key steps include:

  • Condensation : Formation of a hydrazone intermediate via reaction of 4-methylphenylhydrazine with a methoxy-substituted quinoline aldehyde .
  • Cyclization : Acid- or base-catalyzed cyclization to fuse the pyrazole and quinoline rings, requiring precise temperature control (e.g., reflux in ethanol at 80°C) .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (methanol/water) to isolate the product .
    Validation : Confirm purity (>95%) via HPLC and structural integrity using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How is the molecular structure of this compound validated experimentally?

X-ray crystallography is the gold standard for unambiguous structural confirmation. For example:

  • Crystals grown via slow evaporation (solvent: DCM/hexane) yield orthorhombic systems (space group P21_121_12$_1) with bond angles/lengths matching computational models (DFT/B3LYP) .
  • Spectroscopic techniques :
    • 1^1H NMR : Aromatic protons appear as doublets (δ 7.2–8.1 ppm), methoxy groups as singlets (δ 3.8–4.0 ppm) .
    • 2D NMR (COSY, HSQC): Resolves coupling between pyrazole C-H and quinoline protons .

Basic: What preliminary biological screening methods are used to assess its activity?

  • In vitro assays :
    • Anticancer : MTT assays against HeLa, MCF-7, or A549 cells (IC50_{50} values typically 5–20 µM) .
    • Antimicrobial : Broth microdilution (MIC determination) for S. aureus and E. coli .
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR inhibition at 1–10 µM) .
    Note : Use DMSO as a solubilizing agent (<0.1% final concentration to avoid cytotoxicity) .

Advanced: How can reaction yields be optimized for large-scale synthesis?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., cyclization from 12 hrs to 30 mins) and improves yield (85% → 92%) via uniform heating .
  • Catalyst screening : Pd/C or CuI enhances Suzuki-Miyaura coupling efficiency for aryl group introduction .
  • Solvent optimization : Switch from ethanol to DMF increases solubility of hydrophobic intermediates .
    Trade-offs : Microwave methods may require specialized equipment, while DMF complicates purification .

Advanced: How to resolve contradictions in biological activity data across studies?

  • Structure-activity relationship (SAR) studies : Systematically vary substituents (e.g., replace p-tolyl with 4-fluorophenyl) to isolate pharmacophores. For example:
    • Methoxy groups at C6 enhance anticancer activity but reduce solubility .
    • p-Tolyl groups at N1/N3 improve kinase binding affinity .
  • Dose-response validation : Replicate assays with standardized cell lines/passage numbers to minimize variability .

Advanced: What mechanistic studies elucidate its interaction with biological targets?

  • Molecular docking : Simulations (AutoDock Vina) predict binding to EGFR’s ATP pocket (binding energy: −9.2 kcal/mol) .
  • Cellular pathway analysis : RNA-seq or Western blotting to track apoptosis markers (e.g., caspase-3 cleavage) .
  • Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) with DNA topoisomerase II .

Advanced: How to address discrepancies in spectroscopic data during characterization?

  • Dynamic NMR : Resolves rotational isomers (e.g., hindered rotation of p-tolyl groups) by heating samples to 60°C .
  • Mass fragmentation analysis : Compare HRMS/MS patterns with in silico predictions (e.g., m/z 428.1 [M+H]+^+ with characteristic loss of CH3_3O•) .
  • X-ray vs. DFT comparison : Validate computational models (e.g., B3LYP/6-31G*) against crystallographic bond lengths (<0.02 Å deviation) .

Advanced: What strategies improve its bioavailability for in vivo studies?

  • Prodrug design : Introduce acetylated methoxy groups to enhance membrane permeability, with enzymatic cleavage in vivo .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to prolong circulation time .
  • LogP optimization : Reduce logP from 4.2 to 2.8 via hydroxylation (e.g., replace p-tolyl with 4-hydroxyphenyl) to improve aqueous solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.